Cas no 312581-33-2 (2-(2-Bromoethyl)-1,3-dithiolane)

2-(2-Bromoethyl)-1,3-dithiolane is a versatile brominated dithiolane compound used primarily as an intermediate in organic synthesis. Its key structural features include a reactive bromoethyl group and a 1,3-dithiolane ring, making it valuable for introducing sulfur-containing functionalities or serving as a protecting group for carbonyl compounds. The dithiolane moiety enhances stability while allowing selective deprotection under mild conditions. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules due to its ability to participate in nucleophilic substitution and cyclization reactions. Its well-defined reactivity profile and compatibility with various reaction conditions make it a practical choice for synthetic chemists.
2-(2-Bromoethyl)-1,3-dithiolane structure
312581-33-2 structure
商品名:2-(2-Bromoethyl)-1,3-dithiolane
CAS番号:312581-33-2
MF:C5H9BrS2
メガワット:213.15895819664
MDL:MFCD24464664
CID:4645193
PubChem ID:12080995

2-(2-Bromoethyl)-1,3-dithiolane 化学的及び物理的性質

名前と識別子

    • 2-(2-bromoethyl)-1,3-dithiolane
    • 2-(2-Bromoethyl)-1,3-dithiolane
    • MDL: MFCD24464664
    • インチ: 1S/C5H9BrS2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2
    • InChIKey: FBDKRVBTKUEMTH-UHFFFAOYSA-N
    • ほほえんだ: BrCCC1SCCS1

計算された属性

  • せいみつぶんしりょう: 211.93291g/mol
  • どういたいしつりょう: 211.93291g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 61.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 50.6

2-(2-Bromoethyl)-1,3-dithiolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A863468-1g
2-(2-Bromoethyl)-1,3-dithiolane
312581-33-2 95%
1g
$579.0 2024-04-20
Enamine
EN300-303796-0.05g
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%
0.05g
$132.0 2023-09-05
Enamine
EN300-303796-0.1g
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%
0.1g
$197.0 2023-09-05
Chemenu
CM423781-250mg
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%+
250mg
$326 2023-02-26
Enamine
EN300-303796-0.5g
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%
0.5g
$443.0 2023-09-05
Chemenu
CM423781-500mg
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%+
500mg
$498 2023-02-26
Enamine
EN300-303796-2.5g
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%
2.5g
$1112.0 2023-09-05
Enamine
EN300-303796-10.0g
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%
10.0g
$2440.0 2023-02-26
Chemenu
CM423781-1g
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%+
1g
$633 2023-02-26
1PlusChem
1P01B6OE-250mg
2-(2-bromoethyl)-1,3-dithiolane
312581-33-2 95%
250mg
$348.00 2025-03-19

2-(2-Bromoethyl)-1,3-dithiolane 関連文献

2-(2-Bromoethyl)-1,3-dithiolaneに関する追加情報

Comprehensive Overview of 2-(2-Bromoethyl)-1,3-dithiolane (CAS No. 312581-33-2): Properties, Applications, and Innovations

2-(2-Bromoethyl)-1,3-dithiolane (CAS No. 312581-33-2) is a specialized organic compound featuring a unique combination of a bromoethyl group and a 1,3-dithiolane ring. This structure grants it versatile reactivity, making it valuable in synthetic chemistry, material science, and pharmaceutical research. The compound's molecular formula (C5H9BrS2) and molecular weight (205.16 g/mol) are critical for precise laboratory applications. Researchers often explore its role as a building block for complex molecules due to its ability to participate in nucleophilic substitution and cyclization reactions.

In recent years, the demand for sulfur-containing compounds like 2-(2-Bromoethyl)-1,3-dithiolane has surged, driven by their utility in drug discovery and agrochemical development. A trending topic in 2024 is the exploration of sustainable synthesis methods, where this compound's efficiency in cascade reactions aligns with green chemistry principles. Users frequently search for "how to synthesize 1,3-dithiolane derivatives" or "bromoethyl reagents in organic synthesis," reflecting its relevance in modern research.

The compound's physicochemical properties include a moderate boiling point and solubility in polar organic solvents, which facilitate its use in cross-coupling reactions. Its stability under inert conditions makes it a preferred choice for high-yield transformations. Notably, the 1,3-dithiolane moiety acts as a protective group for carbonyl compounds, a feature highlighted in forums discussing "ketone protection strategies."

Innovative applications of CAS No. 312581-33-2 extend to material science, where it serves as a precursor for conductive polymers and self-assembled monolayers. With the rise of flexible electronics, researchers are investigating its derivatives for organic semiconductors. SEO-optimized queries like "dithiolane-based materials for electronics" underscore this intersection of chemistry and technology.

Safety and handling of 2-(2-Bromoethyl)-1,3-dithiolane adhere to standard laboratory protocols, emphasizing proper ventilation and non-reactive storage. While not classified as hazardous under normal conditions, its bromine functionality warrants careful handling to avoid unintended reactions. This aligns with the growing public interest in "safe chemical handling practices" and "lab waste reduction."

In summary, 2-(2-Bromoethyl)-1,3-dithiolane (CAS No. 312581-33-2) exemplifies the synergy between structural ingenuity and practical utility. Its role in advancing green chemistry, pharmaceutical intermediates, and next-gen materials ensures its prominence in scientific discourse. For researchers seeking "high-purity bromoethyl reagents" or "dithiolane applications," this compound remains a cornerstone of innovation.

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Amadis Chemical Company Limited
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